4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

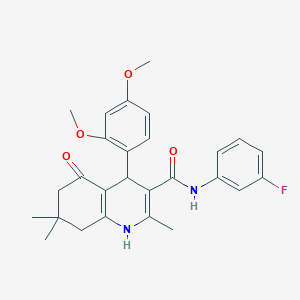

4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a structurally complex quinolinecarboxamide derivative. Its core consists of a hexahydroquinoline scaffold substituted with a 2,4-dimethoxyphenyl group at position 4 and a 3-fluorophenyl carboxamide moiety at position 2. The 2,7,7-trimethyl and 5-oxo groups further define its stereoelectronic properties.

The compound’s synthesis likely involves multi-step reactions to integrate methoxy and fluoro substituents into the quinoline framework.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN2O4/c1-15-23(26(32)30-17-8-6-7-16(28)11-17)24(19-10-9-18(33-4)12-22(19)34-5)25-20(29-15)13-27(2,3)14-21(25)31/h6-12,24,29H,13-14H2,1-5H3,(H,30,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUFDXZBYSWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421566-92-9 | |

| Record name | 4-(2,4-DIMETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate catalyst.

Fluorophenyl Substitution: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluoroaniline.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogous hexahydroquinoline derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Key Comparative Insights

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group provides strong electron-donating effects, which can enhance solubility and π-π stacking interactions.

Fluorine vs. Halogen Substitutions :

- The 3-fluorophenyl group in the target compound offers a balance between electronegativity and steric effects, whereas bromine or chlorine in analogues (e.g., ) may enhance halogen bonding but increase molecular weight and steric hindrance.

Carboxamide vs. Ester Functional Groups :

- Carboxamide groups (as in the target compound) generally exhibit better metabolic stability compared to ester-containing derivatives (e.g., ), which are prone to hydrolysis.

Heterocyclic Modifications :

- Pyridinyl () or thiophene () substituents introduce nitrogen or sulfur heteroatoms, altering electronic profiles and enabling additional hydrogen bonding or metal coordination.

Biological Implications: The hexahydroquinoline core is associated with calcium channel modulation and anticancer activity in related dihydropyridine derivatives (). The target compound’s fluorine and methoxy groups may position it for selective kinase inhibition or epigenetic modulation.

Biological Activity

The compound 4-(2,4-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure suggests it may exhibit diverse biological activities due to the presence of multiple functional groups.

Chemical Structure and Properties

- Chemical Formula : C18H16FNO5

- Molecular Weight : 345.3217 g/mol

- IUPAC Name : this compound

The compound features a hexahydroquinoline core which is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one may possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 16 µg/mL against various strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

Research has highlighted the anticancer potential of quinoline derivatives. For example:

- Cell Viability Assays : Compounds derived from quinoline structures have been tested against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative with a similar structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study reported:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | ≤0.5 |

| Enterococcus faecalis | ≤0.25 |

These findings suggest that the compound could be a promising candidate for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

These results indicate significant cytotoxicity against cancer cells, underscoring the potential therapeutic applications of this compound .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, including condensation of substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), cyclization to form the hexahydroquinoline core, and amide coupling with 3-fluorophenylamine. Key factors include:

- Catalysts : Use p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Reaction time/temperature : Cyclization steps often require reflux in ethanol (78°C) for 6–8 hours to achieve >75% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like unreacted intermediates .

Advanced: How can regioselectivity challenges in the cyclization step be addressed?

Answer:

Regioselectivity is influenced by steric and electronic effects of substituents on the aldehyde and amine precursors. Strategies include:

- Substituent positioning : Electron-donating groups (e.g., methoxy on the 2,4-dimethoxyphenyl ring) direct cyclization via resonance stabilization of intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .

- Kinetic vs. thermodynamic control : Monitoring reaction progress via TLC or HPLC ensures isolation of the desired regioisomer .

Basic: What characterization methods are most reliable for confirming the compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 6.5–7.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the hexahydroquinoline core and confirms the carboxamide linkage .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~493) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., DMSO vehicle) .

- Impurity profiling : LC-MS or GC-MS identifies trace byproducts (e.g., uncyclized intermediates) that may interfere with activity .

- Dose-response validation : Replicate dose curves (1–100 μM) to confirm IC₅₀ values and rule out false positives .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .

Advanced: What mechanistic studies are needed to elucidate its mode of action?

Answer:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets by comparing treated vs. untreated cells .

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals binding interactions and active-site occupancy .

- Gene knockout models : CRISPR-Cas9 deletion of suspected targets (e.g., EGFR) validates specificity .

Basic: How can solubility and stability be assessed under experimental conditions?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectrophotometry at λmax ~270 nm .

- Stability : Incubate in buffer (pH 2–9) at 37°C for 24 hours; analyze degradation products via HPLC .

- LogP determination : Reverse-phase HPLC with a C18 column predicts membrane permeability .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : AutoDock Vina models interactions with enzymes (e.g., COX-2) to prioritize analogs with improved binding .

- QSAR modeling : MLR (Multiple Linear Regression) correlates substituent properties (e.g., Hammett σ values) with bioactivity .

- MD simulations : GROMACS assesses conformational stability of the carboxamide group in aqueous environments .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .

- Waste disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .

Advanced: How can metabolomic profiling clarify its in vivo toxicity?

Answer:

- LC-MS/MS : Quantifies hepatic metabolites (e.g., glucuronide conjugates) in rat plasma .

- Pathway analysis : KEGG or MetaboAnalyst identifies perturbed pathways (e.g., oxidative stress) .

- Tissue distribution : Radiolabeled compound (¹⁴C) tracks accumulation in organs (e.g., liver, kidneys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.